
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethylquinoline with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the 7-position. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high-quality products.
化学反应分析
Types of Reactions
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinolinone ring can be reduced to a quinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Ethyl-7-carboxy-2(1H)-quinolinone.
Reduction: 3-Ethyl-7-(hydroxymethyl)quinoline.
Substitution: 3-Ethyl-7-(substituted methyl)-2(1H)-quinolinone derivatives.
科学研究应用
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Ethyl-7-hydroxyquinoline
- 3-Ethyl-7-methylquinoline
- 3-Ethyl-7-(methoxymethyl)-2(1H)-quinolinone
Uniqueness
3-Ethyl-7-(hydroxymethyl)-2(1H)-quinolinone is unique due to the presence of the hydroxymethyl group at the 7-position, which imparts distinct chemical and biological properties
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
3-ethyl-7-(hydroxymethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-2-9-6-10-4-3-8(7-14)5-11(10)13-12(9)15/h3-6,14H,2,7H2,1H3,(H,13,15) |
InChI 键 |
MSLVYAFFKQNJKM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C(C=C2)CO)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


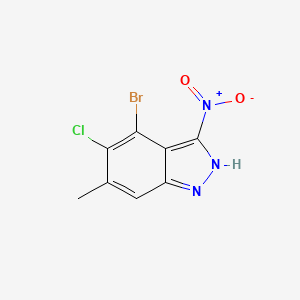
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)
![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)
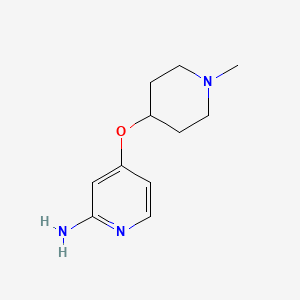
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
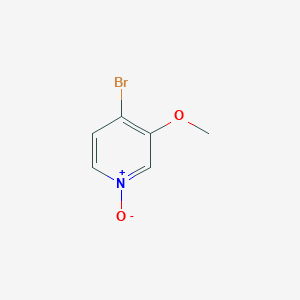
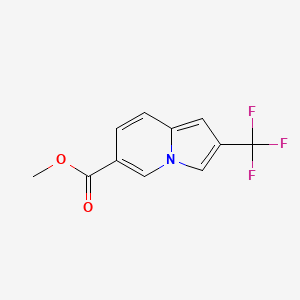
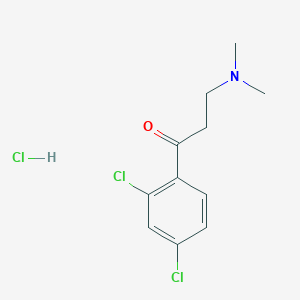
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
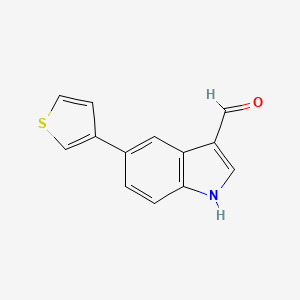
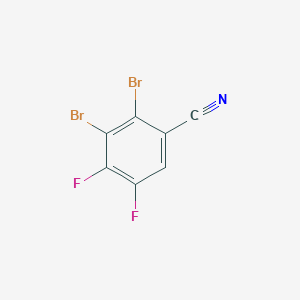
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

